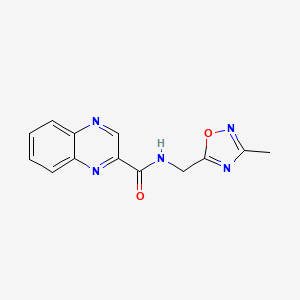

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide

Description

Properties

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]quinoxaline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O2/c1-8-16-12(20-18-8)7-15-13(19)11-6-14-9-4-2-3-5-10(9)17-11/h2-6H,7H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKWXOFNDRVWJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2=NC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide typically involves the formation of the oxadiazole ring followed by its attachment to the quinoxaline moiety. One common method involves the reaction of quinoxaline-2-carboxylic acid with an appropriate amidoxime under dehydrating conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact while maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: NaH or KOtBu in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products

Oxidation: Formation of quinoxaline-2-carboxylic acid derivatives.

Reduction: Formation of reduced quinoxaline derivatives.

Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that can be categorized into the following areas:

1. Anticancer Activity

- Quinoxaline derivatives have been recognized for their anticancer properties. Studies have shown that N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide can inhibit cancer cell growth through various mechanisms:

- Inhibition of Kinases : It targets enzymes such as tyrosine kinases and c-MET kinase, which are crucial in cell signaling pathways involved in cancer progression .

- Induction of Apoptosis : The compound may promote programmed cell death in tumor cells, enhancing its therapeutic efficacy against cancers like HCT-116 and MCF-7 .

- Tumor Hypoxia Induction : By affecting the tumor microenvironment, it can selectively target cancerous cells while sparing normal tissues .

2. Antimicrobial Properties

- The oxadiazole moiety is known for its antimicrobial effects. Compounds similar to N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)quinoxaline derivatives have shown activity against various bacterial strains and fungi .

3. Antitubercular Activity

- Research indicates that quinoxaline derivatives can exhibit antitubercular properties. For instance, compounds with similar structural features have been tested against Mycobacterium tuberculosis strains .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of several quinoxaline derivatives including this compound against human cancer cell lines. It was found that compounds exhibited IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells, indicating potent anticancer activity .

Case Study 2: Antimicrobial Evaluation

Research on related oxadiazole derivatives demonstrated significant antimicrobial activity against multiple pathogens. The presence of the oxadiazole ring was crucial for enhancing the antimicrobial properties of these compounds .

Mechanism of Action

The mechanism of action of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can disrupt various biological pathways. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs from Patent Literature ()

Several compounds in share the 3-methyl-1,2,4-oxadiazole substituent but differ in core structures and functional groups:

Key Comparisons :

- Bioisosteric Replacements: Compound 45/50 replaces the quinoxaline core with a benzamide, retaining the oxadiazole group but introducing a thioether linkage. This modification may alter membrane permeability compared to the target compound’s carboxamide bridge .

- Electron-Withdrawing Groups : Compound 20 incorporates a nitro group, which could enhance electrophilic reactivity but reduce metabolic stability relative to the methyl-substituted oxadiazole in the target compound .

Pharmacokinetic Analog: Navacaprant ()

Navacaprant (WHO List 90, 2023) shares the 3-methyl-1,2,4-oxadiazol-5-yl group but is integrated into a quinoline-piperidine scaffold:

- Structure: 1-[6-Ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]-N-(oxan-4-yl)piperidin-4-amine.

- Key Differences: The quinoline core and piperidine-amine side chain suggest CNS-targeted activity (e.g., antidepressant or anxiolytic applications) , contrasting with the quinoxaline core’s traditional role in antimicrobial or kinase inhibition.

- Molecular Weight : Navacaprant (MW: 461.56 g/mol) is significantly larger than the target compound (estimated MW: ~300 g/mol), likely affecting blood-brain barrier penetration .

Research Implications and Limitations

- Activity Prediction : The thioether linkage in benzamide analogs (Compounds 45/50) may improve lipophilicity but reduce hydrogen-bonding capacity compared to the target compound’s carboxamide .

- Data Gaps : Direct comparative studies on binding affinities (e.g., kinase inhibition) or ADME properties are absent in the provided evidence, necessitating further experimental validation.

- Contradictory Evidence : While some analogs prioritize metabolic stability (e.g., oxadiazole groups), others incorporate reactive nitro substituents (Compound 20), complicating unified structure-activity conclusions .

Biological Activity

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide, identified by its CAS number 1207042-89-4, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 269.26 g/mol. The structure features a quinoxaline core combined with a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of compounds containing the oxadiazole ring system. Specifically, derivatives of oxadiazole have shown significant activity against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : The MIC values for several oxadiazole derivatives have been reported to be as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

- Mechanism of Action : The mechanism often involves the inhibition of biofilm formation and disruption of bacterial cell wall synthesis. For instance, compounds targeting the synthesis of lipoteichoic acid (LTA) have been effective against Gram-positive bacteria .

- Case Studies : In a study focusing on oxadiazole derivatives, compounds were tested against Mycobacterium tuberculosis, with some exhibiting over 90% inhibition at specific concentrations . This highlights the potential of this compound in treating resistant strains.

Anticancer Activity

The quinoxaline scaffold has been associated with anticancer properties in various studies:

- In Vitro Studies : Compounds similar to N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)quinoxaline have shown cytotoxic effects against cancer cell lines. For example, derivatives have demonstrated significant inhibition of tumor growth in vitro by inducing apoptosis in cancer cells .

- Structure–Activity Relationship (SAR) : Research has indicated that modifications to the quinoxaline structure can enhance its anticancer efficacy. Compounds exhibiting strong interactions with specific cancer cell targets have been identified through SAR studies .

Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves coupling quinoxaline-2-carboxylic acid derivatives with 3-methyl-1,2,4-oxadiazole intermediates. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC in anhydrous DMF .

- Oxadiazole ring closure : Cyclize thioamide precursors with hydroxylamine under reflux .

- Yield optimization : Apply Design of Experiments (DoE) to evaluate variables (e.g., temperature, solvent polarity, stoichiometry). Central Composite Design (CCD) is effective for identifying optimal conditions .

Q. How can purity and structural integrity be validated for this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by area normalization) .

- Spectroscopic confirmation :

- 1H/13C NMR : Verify substituent positions (e.g., quinoxaline protons at δ 8.5–9.0 ppm; oxadiazole methyl at δ 2.5 ppm) .

- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error .

Q. What are the stability considerations for long-term storage?

- Methodological Answer :

- Storage conditions : Store at –20°C in amber vials under inert gas (argon) to prevent hydrolysis of the oxadiazole ring .

- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect decomposition products .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s anti-proliferative activity?

- Methodological Answer :

- Analog synthesis : Modify the quinoxaline core (e.g., introduce electron-withdrawing groups) or oxadiazole substituents (e.g., alkyl vs. aryl) .

- In vitro assays :

- MTT assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

- Mechanistic studies : Use flow cytometry to assess apoptosis (Annexin V/PI staining) .

- Table 1 : SAR Summary for Key Analogs

| Modification | IC50 (μM) | Apoptosis Induction (%) |

|---|---|---|

| Parent compound | 12.3 | 45 |

| Quinoxaline-NO2 | 8.7 | 62 |

| Oxadiazole-Ph | 25.1 | 28 |

Q. What computational strategies are effective for predicting target binding modes?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Glide to model interactions with kinases (e.g., EGFR, VEGFR2). Validate with MD simulations (100 ns) to assess binding stability .

- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors at quinoxaline C2) using Schrödinger’s Phase .

Q. How can contradictory biological data (e.g., varying IC50 values across studies) be resolved?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., cell line origins, serum concentrations) across studies .

- Standardization : Adopt CLSI guidelines for cell viability assays to minimize inter-lab variability .

- Dose-response validation : Repeat experiments with internal controls (e.g., doxorubicin) and orthogonal assays (SRB vs. ATP-luminescence) .

Q. What methodologies are recommended for in vivo pharmacokinetic profiling?

- Methodological Answer :

- ADME studies :

- Plasma stability : Incubate compound in mouse plasma (37°C, 24h) with LC-MS/MS quantification .

- Tissue distribution : Use radiolabeled (14C) compound and autoradiography in rodent models .

- Table 2 : Pharmacokinetic Parameters in Mice

| Parameter | Value |

|---|---|

| Cmax (μg/mL) | 45.2 ± 3.1 |

| t1/2 (h) | 6.8 ± 0.9 |

| Bioavailability | 22% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.